molecular formula C14H14Cl2N2O B6345861 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1354918-76-5

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6345861
CAS No.: 1354918-76-5
M. Wt: 297.2 g/mol
InChI Key: XKQWZJJTOSNKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its butyl and chlorophenyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Introduction of substituents: The butyl and chlorophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with pyrazole derivatives.

    Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, that leverage the unique properties of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde would depend on its specific application

    Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity by acting as agonists or antagonists.

    Pathways: Influence on cellular signaling pathways, potentially leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    3-Butyl-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the chlorine atom on the pyrazole ring.

    5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the butyl group.

Uniqueness

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both butyl and chlorophenyl substituents, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-butyl-5-chloro-1-(3-chlorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-2-3-7-13-12(9-19)14(16)18(17-13)11-6-4-5-10(15)8-11/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQWZJJTOSNKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.